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Compound of Interest

Compound Name:
Benzyl 4-hydroxypiperidine-1-

carboxylate

Cat. No.: B1273280 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

Benzyl 4-hydroxypiperidine-1-carboxylate, a key intermediate in the synthesis of various

pharmaceutical compounds. The following sections present tabulated quantitative data from

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses,

along with detailed experimental protocols and a visual representation of the general

spectroscopic workflow.

Spectroscopic Data Summary
The spectroscopic data presented below has been compiled from various spectral databases

and literature sources, providing a detailed fingerprint of Benzyl 4-hydroxypiperidine-1-
carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.40 - 7.29 m 5H Ar-H

5.13 s 2H -O-CH₂-Ph

3.84 - 3.77 m 1H -CH(OH)-

3.71 - 3.61 m 2H
piperidine-H (axial,

equatorial at C2/C6)

3.16 - 3.05 m 2H
piperidine-H (axial,

equatorial at C2/C6)

1.88 - 1.78 m 2H
piperidine-H (axial,

equatorial at C3/C5)

1.50 - 1.39 m 2H
piperidine-H (axial,

equatorial at C3/C5)

1.65 (can be broad) s 1H -OH

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

155.0 C=O (carbamate)

137.0 Ar-C (quaternary)

128.5 Ar-CH

127.9 Ar-CH

127.8 Ar-CH

67.8 -O-CH₂-Ph

67.2 -CH(OH)-

44.0 (approx.) piperidine-CH₂ (C2/C6)

34.5 (approx.) piperidine-CH₂ (C3/C5)
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Note: The exact chemical shifts for the piperidine carbons can vary depending on the solvent

and concentration.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

3400-3300 Broad O-H stretch (alcohol)

3030 Medium C-H stretch (aromatic)

2940-2850 Medium C-H stretch (aliphatic)

1690-1670 Strong C=O stretch (carbamate)

1495, 1455 Medium C=C stretch (aromatic ring)

1240 Strong C-O stretch (ester/carbamate)

1100 Medium C-O stretch (alcohol)

770, 700 Strong
C-H bend (aromatic,

monosubstituted)

Mass Spectrometry (MS)
m/z Ion

236 [M+H]⁺

218 [M-OH]⁺

192 [M-CO₂-H]⁺

174 [M-C₇H₇O]⁺

91 [C₇H₇]⁺ (tropylium ion)

Note: The fragmentation pattern is based on chemical ionization (CI) mass spectrometry.[1]

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for a solid organic compound like Benzyl 4-hydroxypiperidine-1-carboxylate.
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NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[2]

Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift

referencing.[3]

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for data

acquisition.

¹H NMR Acquisition: A standard pulse-acquire sequence is used. Key parameters include a

sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5

seconds, and a spectral width covering the expected range of proton chemical shifts

(typically 0-12 ppm).

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with

singlets for each carbon. A larger number of scans is typically required compared to ¹H NMR

due to the lower natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the internal

standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film): A small amount of the solid sample (approx. 50 mg) is

dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[4] One drop

of this solution is applied to a salt plate (e.g., NaCl or KBr).[4][5] The solvent is allowed to

evaporate, leaving a thin film of the compound on the plate.[4]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

Data Acquisition: A background spectrum of the clean salt plate is first recorded. The salt

plate with the sample film is then placed in the sample holder, and the IR spectrum is

acquired. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
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Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol,

acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL.[6] This

solution may be further diluted as needed.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI or Chemical Ionization - CI) is used.

Data Acquisition: The sample solution is introduced into the ion source. For ESI, the sample

is nebulized and ionized by a high voltage. For CI, a reagent gas is ionized, which in turn

ionizes the sample molecules. The resulting ions are then guided into the mass analyzer,

where they are separated based on their mass-to-charge ratio (m/z).[7]

Data Processing: The detector signal is processed to generate a mass spectrum, which is a

plot of ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1273280?utm_src=pdf-body-img
https://www.benchchem.com/product/b1273280?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Benzyl 4-hydroxy-1-piperidinecarboxylate | 95798-23-5 [chemicalbook.com]

2. benchchem.com [benchchem.com]

3. NMR Spectroscopy [www2.chemistry.msu.edu]

4. orgchemboulder.com [orgchemboulder.com]

5. Infrared Spectroscopy [www2.chemistry.msu.edu]

6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility
[massspec.chem.ox.ac.uk]

7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

To cite this document: BenchChem. [Spectroscopic Profile of Benzyl 4-hydroxypiperidine-1-
carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1273280#spectroscopic-data-nmr-ir-ms-of-benzyl-4-
hydroxypiperidine-1-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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